BenchChemオンラインストアへようこそ!

Didesmethylsibutramine, (+)-

Monoamine reuptake inhibition Enantioselectivity Norepinephrine transporter

(+)-Didesmethylsibutramine, also designated (R)-didesmethylsibutramine or (R)-DDMS, is the primary amine metabolite of the anti-obesity agent sibutramine and exists as a single enantiomer with defined (αR) absolute configuration. It functions as a triple monoamine reuptake inhibitor targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with the (R)-enantiomer demonstrating markedly greater potency than its (S)-counterpart across in vitro and in vivo assays.

Molecular Formula C15H22ClN
Molecular Weight 251.79 g/mol
CAS No. 229639-56-9
Cat. No. B8475589
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDidesmethylsibutramine, (+)-
CAS229639-56-9
Molecular FormulaC15H22ClN
Molecular Weight251.79 g/mol
Structural Identifiers
SMILESCC(C)CC(C1(CCC1)C2=CC=C(C=C2)Cl)N
InChIInChI=1S/C15H22ClN/c1-11(2)10-14(17)15(8-3-9-15)12-4-6-13(16)7-5-12/h4-7,11,14H,3,8-10,17H2,1-2H3/t14-/m1/s1
InChIKeyWQSACWZKKZPCHN-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(+)-Didesmethylsibutramine (CAS 229639-56-9) — Procurement-Grade Overview of a Chiral Sibutramine Metabolite for CNS Research


(+)-Didesmethylsibutramine, also designated (R)-didesmethylsibutramine or (R)-DDMS, is the primary amine metabolite of the anti-obesity agent sibutramine and exists as a single enantiomer with defined (αR) absolute configuration . It functions as a triple monoamine reuptake inhibitor targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, with the (R)-enantiomer demonstrating markedly greater potency than its (S)-counterpart across in vitro and in vivo assays [1]. As a downstream metabolite formed via N-demethylation of desmethylsibutramine (M1) by CYP2B6, (R)-DDMS is of interest for obesity, depression, and forensic toxicology research programs that require enantiopure reference standards or pharmacological tool compounds [2].

(+)-Didesmethylsibutramine Procurement: Why Racemic or Opposite-Enantiomer Batches Cannot Substitute in Quantitative Research


Substituting enantiopure (+)-didesmethylsibutramine with racemic (±)-DDMS or the (S)-enantiomer introduces confounding pharmacological variables that undermine data reproducibility. The (R)- and (S)-enantiomers display striking divergence in monoamine transporter inhibition potency — the (S)-enantiomer is 31-fold weaker at NET and over 30-fold weaker at SERT than the (R)-enantiomer — rendering racemic mixtures pharmacologically ambiguous [1]. In vivo, (S)-DDMS is completely inactive on food intake whereas (R)-DDMS produces robust, dose-dependent anorexia that dissociates from locomotor stimulation [1][2]. Furthermore, enantioselective pharmacokinetics dictate that the (S)-isomer predominates in plasma while the more potent (R)-isomer undergoes rapid biotransformation and clearance, meaning that administered racemate yields a dynamically shifting ratio of active versus inactive species in circulation [3]. For receptor occupancy studies, metabolite identification workflows, or in vivo pharmacology requiring defined target engagement, only enantiopure (R)-DDMS provides a non-confounded pharmacological signal.

Quantitative Differentiation Evidence for (+)-Didesmethylsibutramine: Head-to-Head Comparator Data for Informed Procurement


Norepinephrine Transporter (NET) Inhibition: (R)-DDMS Is 4.8-Fold More Potent Than (S)-DDMS In Vitro

(R)-Didesmethylsibutramine inhibits norepinephrine reuptake with an IC50 of 13 nM, whereas the (S)-enantiomer is substantially weaker at 62 nM, representing a 4.8-fold potency advantage for the (R)-enantiomer [1]. Racemic didesmethylsibutramine exhibits an IC50 of 15 nM at NET, but this value reflects a composite of both enantiomers and masks the differential contributions of the active (R)- and weakly active (S)-forms [1]. For comparison, racemic sibutramine itself is less potent at NET (IC50 approximately 20-30 nM in parallel synaptosomal assays), indicating that the (R)-DDMS metabolite is a more potent noradrenergic agent than the parent drug [2].

Monoamine reuptake inhibition Enantioselectivity Norepinephrine transporter

Dopamine Transporter (DAT) Inhibition: (R)-DDMS Achieves Sub-10 nM Potency, Surpassing (S)-DDMS and Racemate

At the dopamine transporter, (R)-didesmethylsibutramine exhibits an IC50 of 8.9 nM, representing the most potent DAT inhibition among all sibutramine-derived species tested in the Glick et al. (2000) synaptosomal panel [1]. The (S)-enantiomer achieves only 12 nM at DAT, a more modest 1.35-fold difference, while racemic DDMS yields an IC50 of 45 nM [1]. Notably, the racemate DAT IC50 of 45 nM is substantially higher than either pure enantiomer, likely reflecting competitive interactions between (R)- and (S)-forms at the transporter binding site; this renders the racemate an unreliable surrogate for (R)-DDMS in DAT pharmacology studies. The (R)-DDMS DAT IC50 of 8.9 nM also compares favorably to (R)-desmethylsibutramine, which exhibits approximately 2-fold lower DAT potency in the same assay system [2].

Dopamine reuptake inhibition Triple reuptake inhibitor Enantioselective DAT binding

Functional Anorectic Activity In Vivo: (S)-DDMS Is Completely Inactive on Food Intake While (R)-DDMS Produces Dose-Dependent Anorexia

In an enantioselective behavioral study in male Long-Evans rats, (R)-didesmethylsibutramine produced significant, dose-dependent suppression of food intake across the 2.5–10 mg/kg i.p. dose range, whereas (S)-didesmethylsibutramine was completely inactive on food intake at all doses tested [1][2]. This qualitative difference — active versus inactive — is far more consequential than a simple potency ratio and represents a true pharmacological on/off switch governed by stereochemistry. Furthermore, (R)-DDMS suppressed food intake at 24–42 hours post-treatment, a time point at which locomotor activity had returned to baseline, demonstrating a dissociation of anorectic efficacy from psychomotor stimulation [1]. Racemic sibutramine, by comparison, produced weaker anorectic effects than (R)-DDMS and did not exhibit the same temporal dissociation [2].

Anorectic activity Food intake suppression Enantioselective in vivo pharmacology

Enantioselective Pharmacokinetics: The Pharmacologically Active (R)-DDMS Is Rapidly Cleared While the Inactive (S)-DDMS Predominates in Plasma

Following oral administration of racemic sibutramine to rats, the pharmacologically less active (S)-didesmethylsibutramine (S-DDS) predominates in plasma, achieving Cmax and AUCinf values that are 28-fold and 30-fold higher, respectively, than those of the active (R)-DDMS (p < 0.001) [1]. This profound enantioselective disposition arises from the rapid biotransformation of (R)-DDMS to hydroxylated and carbamoylglucuronized metabolites, which are then excreted in urine at concentrations 5.3-fold higher than the corresponding (S)-enantiomer conjugates [1]. Consequently, when racemic sibutramine or racemic DDMS is administered, the circulating species is overwhelmingly the inactive (S)-DDMS, while the pharmacologically relevant (R)-DDMS is present at only trace levels. This pharmacokinetic inversion means that in vivo pharmacology cannot be inferred from administered racemate dose but must account for the disproportionate clearance kinetics of each enantiomer [2].

Enantioselective pharmacokinetics Metabolic clearance Plasma exposure

Scalable Enantiopure Manufacturing: Tartrate Salt Resolution Delivers Multi-Kilogram Quantities of (R)-DDMS with Defined Enantiomeric Purity

A scalable resolution method disclosed by Han et al. (2003) enables the preparation of both enantiopure forms of didesmethylsibutramine via crystallization of diastereomeric salts formed by treatment of racemic DDMS with enantiomerically pure tartaric acid . This one-step isolation–purification–resolution protocol circumvents the limitations of fractional crystallization or chiral chromatography, delivering multi-kilogram quantities of (R)-DDMS suitable for preclinical and analytical reference applications. Separately, the first asymmetric synthesis of (R)-DDMS was achieved via highly diastereoselective addition of i-BuLi to a (R)-triethylmethylsulfinamide-derived aldimine, providing an orthogonal synthetic route that establishes the (αR) configuration with high enantiomeric excess [1]. These dual manufacturing approaches — resolution and asymmetric synthesis — ensure that enantiopure (R)-DDMS is accessible at scales ranging from milligram research quantities to kilogram production batches, a supply-chain advantage not uniformly available for all sibutramine metabolite enantiomers [2].

Chiral resolution Enantiopure synthesis Process chemistry

Serotonin Transporter (SERT) Inhibition: (R)-DDMS Provides Moderate SERT Activity While (S)-DDMS Is Virtually Inactive

At the serotonin transporter, (R)-didesmethylsibutramine exhibits an IC50 of 140 nM, while the (S)-enantiomer shows profoundly weaker inhibition with an IC50 of 4,300 nM, representing a 30.7-fold potency difference [1]. This extreme enantioselectivity at SERT is the largest among the three monoamine transporters and means that substitution of (R)-DDMS with racemic material effectively halves the SERT-active species in any assay while introducing an enantiomer (S-DDMS, IC50 = 4,300 nM) that is essentially inactive at SERT at pharmacologically relevant concentrations. The racemic DDMS SERT IC50 of 20 nM reported in the same dataset is notably lower than either pure enantiomer, an anomaly that likely reflects methodological differences in the racemate assay and further underscores why racemic IC50 values cannot be used to infer the behavior of the pure (R)-enantiomer in SERT pharmacology [1][2].

Serotonin reuptake inhibition SERT selectivity Enantioselective pharmacology

High-Value Application Scenarios for (+)-Didesmethylsibutramine Where Enantiopurity Is a Decisive Procurement Criterion


Enantioselective Receptor Occupancy and Transporter Binding Studies

In ex vivo receptor occupancy assays using [3H]nisoxetine (NET) or [3H]WIN 35,428 (DAT) autoradiography, enantiopure (R)-DDMS is required to establish true target engagement without the confounding presence of the weakly active or inactive (S)-enantiomer. The 4.8-fold NET and 30.7-fold SERT potency differences between (R)- and (S)-DDMS [1] mean that racemic material produces a composite occupancy signal that does not reflect the pharmacology of either enantiomer alone. Procurement of enantiopure (R)-DDMS enables definitive structure–activity relationship (SAR) studies and accurate determination of in vivo IC50 values for transporter occupancy [1].

In Vivo Feeding Behavior and Obesity Pharmacology Studies Requiring Anorectic Signal Fidelity

For obesity research programs investigating the anorectic efficacy of sibutramine metabolites, only enantiopure (R)-DDMS reliably suppresses food intake in rodent models, whereas (S)-DDMS is completely inactive on this endpoint [1][2]. The temporal dissociation between anorectic and locomotor effects at 24–42 hours post-dose further distinguishes (R)-DDMS from psychostimulant comparators [1]. Studies employing racemic DDMS would observe attenuated anorectic responses that do not accurately represent the pharmacological potential of the active (R)-enantiomer, potentially leading to false-negative conclusions in drug discovery screening cascades [2].

Enantioselective Pharmacokinetic and Drug–Drug Interaction Studies

Given the 28-fold to 30-fold higher plasma exposure of (S)-DDMS relative to (R)-DDMS following racemic sibutramine administration in rats [1], pharmacokinetic studies using enantiopure (R)-DDMS are essential to characterize the clearance, volume of distribution, and metabolic fate of the pharmacologically active species without interference from the predominant (S)-enantiomer. This is particularly critical for CYP2B6-mediated drug–drug interaction studies, where enantioselective metabolism can alter the ratio of active to inactive circulating species in a genotype-dependent manner [1][2].

Forensic Toxicology Reference Standard for Adulterated Weight-Loss Supplement Analysis

Didesmethylsibutramine is a known adulterant in illicit weight-loss dietary supplements, and its detection by LC-Q-TOF-MS/MS or LC-MS/MS methods requires enantiopure (R)-DDMS as a certified reference standard to enable unambiguous identification and quantification [1]. Because the (R)- and (S)-enantiomers may exhibit different MS/MS fragmentation patterns or chromatographic retention times under chiral separation conditions, a racemic reference standard is insufficient to confirm the enantiomeric identity of the detected species in forensic casework [2].

Quote Request

Request a Quote for Didesmethylsibutramine, (+)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.